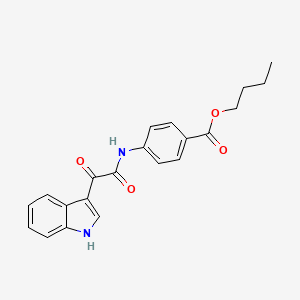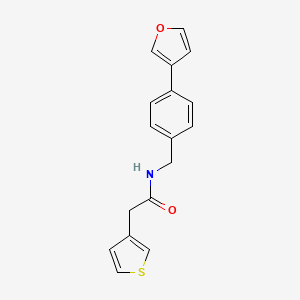
butyl 4-(2-(1H-indol-3-yl)-2-oxoacetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 4-(2-(1H-indol-3-yl)-2-oxoacetamido)benzoate, also known as BIIB, is a small molecule compound that has been studied for its potential use in scientific research. This compound is a derivative of indole-2-carboxylic acid and has been shown to have various biological activities.
Applications De Recherche Scientifique
Catalytic Applications
Research by Markad and Mandal (2019) introduces a primary-amide-functionalized metal-organic framework showcasing high efficiency as a hydrogen-bond-donating heterogeneous catalyst for the Friedel–Crafts alkylation of indoles. This catalyst, demonstrating potential for scalability and reuse with minimal activity loss, underscores the versatility of indole and benzoate derivatives in catalysis under mild conditions (Markad & Mandal, 2019).
Pharmaceutical Development
A novel series of aspirin hybrids, incorporating both nitric oxide and hydrogen sulfide-releasing moieties, were synthesized and evaluated for their potential as anti-inflammatory pharmaceuticals by Kodela et al. (2012). These compounds, including derivatives of benzoate, demonstrated exceptional efficacy in inhibiting cancer cell growth and showed promise as NSAID-based compounds with minimal cellular toxicity (Kodela, Chattopadhyay, & Kashfi, 2012).
Organic Synthesis and Material Science
Centore et al. (1995) discussed the synthesis of butyl 4-[(9-oxoxanthen-3-yl)-carbonyloxy]benzoate, showcasing its potential in the realm of material science. The structural reporting indicates the compound's relevance in understanding molecular packing and the planarity of the xanthone group, which could influence its applications in material synthesis and design (Centore, Ciajolo, Tuzi, & Kricheldorf, 1995).
Antidiabetic and Urease Inhibition
Nazir et al. (2018) explored indole-based scaffolds for their antidiabetic potential via α-glucosidase inhibition. Their research underscores the therapeutic potential of indole and benzoate derivatives in managing diabetes through enzymatic inhibition. Additionally, another study by the same group highlighted the efficacy of similar scaffolds in urease inhibition, suggesting these compounds as valuable candidates in drug design against diseases mediated by urease activity (Nazir et al., 2018).
Environmental Applications
Chatterjee and Karlovsky (2010) discussed the environmental impact of butyl benzyl phthalate, a related benzoate ester, highlighting the urgent need for effective bioremediation strategies to mitigate its presence due to its endocrine-disrupting capabilities. This research points towards the environmental significance of researching benzoate derivatives for their degradation and removal from ecosystems (Chatterjee & Karlovsky, 2010).
Propriétés
IUPAC Name |
butyl 4-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-2-3-12-27-21(26)14-8-10-15(11-9-14)23-20(25)19(24)17-13-22-18-7-5-4-6-16(17)18/h4-11,13,22H,2-3,12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTXDZYTVWMFMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(1,3-Thiazol-2-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2742223.png)
![8-(4-Ethylbenzoyl)-6-[(3-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2742224.png)
![6-(4-chlorobenzyl)-2-ethyl-5-((3-fluorobenzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2742225.png)

![1-[(2R,6S)-2,6-Bis(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2742228.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-phenylethyl)oxalamide](/img/structure/B2742231.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-chlorobenzenesulfonamide](/img/structure/B2742232.png)
![2-(2-methoxyphenoxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2742234.png)
![1-(benzenesulfonyl)-N'-[(1E)-(4-methylphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2742236.png)
![2-[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2742237.png)
